2,2-Diethenylheptanoic acid
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Overview
Description
2,2-Diethenylheptanoic acid is an organic compound belonging to the class of carboxylic acids. It features a heptanoic acid backbone with two ethenyl groups attached to the second carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethenylheptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with acetylene in the presence of a strong base, such as sodium amide, under controlled temperature and pressure conditions. This reaction results in the formation of the ethenyl groups at the second carbon position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethenyl groups to the heptanoic acid backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl groups can yield the corresponding alkyl derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate esterification or amidation.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
2,2-Diethenylheptanoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Diethenylheptanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl groups can undergo electrophilic addition reactions, forming reactive intermediates that interact with biological molecules. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
2,2-Dimethylheptanoic acid: Similar structure but with methyl groups instead of ethenyl groups.
2,2-Diethenylpentanoic acid: Shorter carbon chain but similar ethenyl substitution.
Uniqueness: 2,2-Diethenylheptanoic acid is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for diverse chemical transformations. Its longer carbon chain compared to similar compounds also influences its physical properties and applications.
Properties
CAS No. |
114519-98-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2-bis(ethenyl)heptanoic acid |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-11(5-2,6-3)10(12)13/h5-6H,2-4,7-9H2,1H3,(H,12,13) |
InChI Key |
HMRWCJNINPOQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)(C=C)C(=O)O |
Origin of Product |
United States |
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